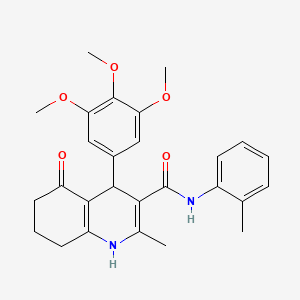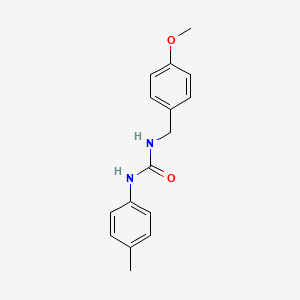![molecular formula C16H23NO3 B5096487 butyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B5096487.png)
butyl 4-[(3-methylbutanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[(3-methylbutanoyl)amino]benzoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 4-aminobenzoic acid and butanol, followed by the introduction of a 3-methylbutanoyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:
Esterification: The initial step involves the esterification of 4-aminobenzoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the formation of butyl 4-aminobenzoate.
Acylation: The next step involves the acylation of butyl 4-aminobenzoate with 3-methylbutanoyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Butyl 4-[(3-methylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and butanol.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Butyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly local anesthetics.
Chemical Research: The compound is used in the study of esterification and acylation reactions, as well as in the development of new synthetic methodologies.
Biological Studies: It is used in the study of enzyme-catalyzed reactions involving esters and amides.
Industrial Applications: The compound is used in the formulation of certain cosmetic products and as a chemical intermediate in the production of other industrial chemicals.
作用机制
The mechanism of action of butyl 4-[(3-methylbutanoyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active 4-aminobenzoic acid, which can then interact with various molecular targets. The acyl group can also participate in acylation reactions with nucleophilic residues in proteins, potentially modifying their activity.
相似化合物的比较
Butyl 4-[(3-methylbutanoyl)amino]benzoate can be compared with other similar compounds such as:
Butyl 4-aminobenzoate: This compound lacks the 3-methylbutanoyl group and is primarily used as a local anesthetic.
Ethyl 4-aminobenzoate: Similar to butyl 4-aminobenzoate but with an ethyl group instead of a butyl group.
Methyl 4-aminobenzoate: Similar to butyl 4-aminobenzoate but with a methyl group instead of a butyl group.
The presence of the 3-methylbutanoyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and potential for specific biological interactions.
属性
IUPAC Name |
butyl 4-(3-methylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-10-20-16(19)13-6-8-14(9-7-13)17-15(18)11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQPCOXSELZUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-{[1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5096409.png)


![5-BENZYL-2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B5096425.png)
![N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5096442.png)
![N-{[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5096444.png)

![6-(4-ethylphenyl)-N-(2-methyl-2-propen-1-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5096459.png)
![2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5096462.png)
![(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5096471.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5096479.png)
![1-(3-fluorobenzyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5096482.png)


